Uridine 5'-diphosphate is a metabolite found in or produced by Escherichia coli (strain K12, MG1655).
Sdccgsbi-0051172.P002 is a natural product found in Helianthus tuberosus, Homo sapiens, and other organisms with data available.
A uracil nucleotide containing a pyrophosphate group esterified to C5 of the sugar moiety.
Uridine-5'-diphosphate disodium salt
CAS No.: 27821-45-0
Cat. No.: VC0004636
Molecular Formula: C9H12N2Na2O12P2
Molecular Weight: 448.12 g/mol
* For research use only. Not for human or veterinary use.

CAS No. | 27821-45-0 |
---|---|
Molecular Formula | C9H12N2Na2O12P2 |
Molecular Weight | 448.12 g/mol |
IUPAC Name | disodium;[[5-(2,4-dioxopyrimidin-1-yl)-3,4-dihydroxyoxolan-2-yl]methoxy-oxidophosphoryl] hydrogen phosphate |
Standard InChI | InChI=1S/C9H14N2O12P2.2Na/c12-5-1-2-11(9(15)10-5)8-7(14)6(13)4(22-8)3-21-25(19,20)23-24(16,17)18;;/h1-2,4,6-8,13-14H,3H2,(H,19,20)(H,10,12,15)(H2,16,17,18);;/q;2*+1/p-2 |
Standard InChI Key | ZQKVPFKBNNAXCE-UHFFFAOYSA-L |
Isomeric SMILES | C1=CN(C(=O)NC1=O)[C@H]2C(C([C@H](O2)COP(=O)(O)OP(=O)([O-])[O-])O)O.[Na+].[Na+] |
SMILES | C1=CN(C(=O)NC1=O)C2C(C(C(O2)COP(=O)([O-])OP(=O)(O)[O-])O)O.[Na+].[Na+] |
Canonical SMILES | C1=CN(C(=O)NC1=O)C2C(C(C(O2)COP(=O)([O-])OP(=O)(O)[O-])O)O.[Na+].[Na+] |
Appearance | Assay:≥95%A crystalline solid |
Chemical and Physical Properties
Uridine-5'-diphosphate disodium salt is a white to off-white hygroscopic powder with the molecular formula C₉H₁₂N₂Na₂O₁₂P₂ and a molecular weight of 448.12 g/mol . Its structure comprises a uridine moiety linked to a diphosphate group, stabilized by sodium ions. Key properties include:
The compound’s stability in aqueous solutions facilitates its use in in vitro assays, though prolonged exposure to moisture or elevated temperatures necessitates cautious handling .
Synthesis and Production
UDP-Na₂ is synthesized through phosphorylation of uridine monophosphate, followed by sodium salt formation. Industrial production involves enzymatic or chemical methods to ensure high yield and purity . The synthetic route typically includes:
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Uridine phosphorylation: Uridine is sequentially phosphorylated using kinases to form uridine diphosphate.
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Salt formation: The diphosphate is neutralized with sodium hydroxide, yielding the disodium salt .
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Purification: Chromatographic techniques remove impurities, achieving ≥90% purity .
This process ensures consistency for research applications, where batch-to-batch reproducibility is paramount .
Biochemical Applications
P2Y Receptor Agonism
UDP-Na₂ is a potent agonist for P2Y₆ receptors, G-protein-coupled receptors (GPCRs) involved in immune and inflammatory responses. At 100 μM, it induces CCL2 and CCL3 mRNA expression in microglial cells, promoting chemotaxis and cytokine release . This activity is critical for studying neuroinflammation and macrophage recruitment in diseases like Alzheimer’s .
RNA Biosynthesis
As a nucleotide precursor, UDP-Na₂ is phosphorylated to uridine triphosphate (UTP), a substrate for RNA polymerases. This role underpins its use in in vitro transcription assays and studies of RNA virus replication .
Enzyme Substrate
UDP-Na₂ serves as a co-substrate for glucuronosyltransferases, enzymes that conjugate glucuronic acid to xenobiotics, facilitating their excretion. This application is vital in drug metabolism studies . Additionally, it is used in assays for nucleoside diphosphatase (NDPase), an enzyme regulating nucleotide pools in retinal tissues .
Mechanistic Insights
Microglial Activation
In damaged neuronal tissues, UDP-Na₂ acts as a damage-associated molecular pattern (DAMP), signaling through P2Y₆ receptors to recruit microglia. For example, treatment of embryonic quail retina explants with UDP-Na₂ stimulates microglial migration and elongation, a process pivotal in neuroinflammatory responses .
Ion Flux Modulation
Studies on cochlear outer sulcus cells (OSC) and vestibular transitional cells (VTC) reveal that UDP-Na₂ modulates cationic flux via P2Y receptor activation. This regulation impacts ion homeostasis in the inner ear, with implications for hearing loss research .
Supplier | Purity | Form | Key Applications |
---|---|---|---|
MP Biomedicals | ≥90% | Powder | P2Y agonism, NDPase assays |
Thermo Scientific | 98% | Lyophilized | RNA biosynthesis, GTPase studies |
Sigma-Aldrich | ≥98% | Crystalline | Glucuronidation, receptor signaling |
Higher-purity grades (≥98%) are preferred for kinetic studies, whereas ≥90% suffices for bulk enzymatic assays .
Emerging Research Directions
Recent studies explore UDP-Na₂’s role in cancer metabolism, where tumor interstitial fluid analysis detects elevated UDP levels, suggesting its utility as a metabolic biomarker . Additionally, its interaction with GPR105, a neuroimmune GPCR, highlights potential in immunomodulatory drug development .
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